2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione
Description
Properties
IUPAC Name |
2-(3-pyrazol-1-ylpropyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-13-11-5-1-2-6-12(11)14(19)17(13)10-4-9-16-8-3-7-15-16/h1-3,5-8H,4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMAETWCOTYRCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization to introduce the pyrazole moiety. One common method involves the reaction of phthalic anhydride with 3-(pyrazol-1-yl)propylamine under reflux conditions in a suitable solvent such as toluene . The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the isoindole-1,3-dione core.
Chemical Reactions Analysis
2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Synthesis and Characterization
The compound is synthesized through specific chemical reactions involving isoindole derivatives and pyrazole moieties. The synthesis typically involves the following steps:
- Formation of Isoindole : The initial step includes the preparation of isoindole derivatives through cyclization reactions.
- Introduction of Pyrazole : The pyrazole group is introduced via nucleophilic substitution or coupling reactions with appropriate reagents.
Characterization of the synthesized compound is performed using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.
Biological Evaluation
Recent studies have demonstrated that 2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that derivatives of isoindole compounds, including this compound, possess significant antimicrobial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated inhibition zones comparable to standard antibiotics like gentamicin .
Anticancer Properties
The compound has been evaluated for its anticancer potential against human cancer cell lines such as Caco-2 and HCT-116. In these studies, it was found that treatment with the compound led to cell cycle arrest and induced apoptosis in cancer cells. A structure-activity relationship (SAR) analysis revealed that specific modifications in the molecular structure enhanced its antiproliferative activity .
Antileishmanial Activity
Notably, the compound showed promising results against Leishmania tropica, with some derivatives outperforming traditional treatments like Glucantime. The IC50 values indicated high efficacy, suggesting that these compounds could serve as potential therapeutic agents for leishmaniasis .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities observed for this compound compared to other isoindole derivatives:
| Compound | Antimicrobial Activity | Anticancer Activity | Antileishmanial Activity |
|---|---|---|---|
| 2-[3-(Pyrazol-1-YL)propyl]isoindole | Moderate | High | Very High |
| Isoindole Derivative A | Low | Moderate | Moderate |
| Isoindole Derivative B | High | Low | Low |
Mechanism of Action
The mechanism of action of 2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Pyrazole Derivatives
- Target Compound: 2-[3-(Pyrazol-1-yl)propyl]isoindole-1,3-dione Molecular Formula: Presumed to be C14H14N3O2 (inferred from structural analysis). Key Features: Pyrazole ring at the terminal position of the propyl chain. Synthesis: Not explicitly detailed in the evidence, but catalogued with 95% purity .
- Analog: 2-[3-(4-Nitro-1H-pyrazol-1-yl)propyl]isoindole-1,3-dione (CAS: 1006572-22-0) Molecular Formula: C14H12N4O4 (MW: 300.27). Key Features: Nitro group on the pyrazole ring.
Indole Derivatives
- Compound: 2-[2-(5-Methoxy-1H-indol-3-yl)-propyl]isoindole-1,3-dione (CAS: Not provided) Molecular Formula: C19H15ClN2O2 (MW: 338.08). Key Features: Indole moiety with methoxy substitution. Synthesis: Tandem hydroformylation/Fischer indolization using Rh catalysts under high-pressure CO/H2 . Biological Relevance: Indole derivatives are often explored for anticancer and antimicrobial activities.
Sulfoxide Derivatives
- Compound: 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione (CAS: 98184-57-7) Molecular Formula: C12H13NO3S (MW: 251.3). Key Features: Methylsulfinyl group.
Piperazine Derivatives
- Compound: 2-(3-(4-Phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione (CAS: Not provided) Molecular Formula: C21H23N3O2 (MW: 349.43). Key Features: Phenylpiperazine group. Synthesis: Nucleophilic substitution between 2-(3-bromopropyl)isoindoline-1,3-dione and 1-phenylpiperazine . Biological Activity: Demonstrated antimicrobial properties in molecular docking studies .
Epoxide and Alkyl Derivatives
- Compounds: 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (CAS: Not provided) and analogs with varying alkyl chains (allyl, butenyl). Synthesis: Epoxide ring-opening reactions with benzylamines under reflux conditions . Applications: Explored for anticonvulsant activity in related succinimide derivatives .
Comparative Data Table
Biological Activity
The compound 2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione is a member of the isoindole family, characterized by its unique structural features that include an isoindole core and a pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to summarize the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- An isoindole core , which is a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring.
- A pyrazole moiety , known for its diverse biological activities.
- A ketone functional group , which enhances its reactivity and potential applications in drug design.
Antimicrobial Activity
Compounds containing pyrazole and isoindole structures have been extensively studied for their antimicrobial properties. Research indicates that derivatives of pyrazoles exhibit significant activity against various bacterial strains, including drug-resistant strains. For instance, similar compounds have shown minimum inhibitory concentration (MIC) values as low as 2 µg/mL against Staphylococcus aureus and other pathogens .
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | TBD | Antimicrobial |
| Pyrazolone derivatives | 2 | Antimicrobial |
| Isoindole derivatives | TBD | Various activities |
Anti-inflammatory Activity
Research on pyrazole derivatives has highlighted their anti-inflammatory properties. These compounds inhibit the production of pro-inflammatory cytokines and may offer therapeutic benefits in conditions like arthritis and other inflammatory diseases. The specific anti-inflammatory mechanisms of this compound remain to be fully elucidated but are expected to align with those observed in related pyrazole compounds .
Anticancer Activity
Studies indicate that pyrazole derivatives possess anticancer properties by inhibiting key enzymes involved in tumor growth. For example, some pyrazoles have demonstrated inhibitory effects on BRAF(V600E), EGFR, and other cancer-related kinases. The potential of this compound in cancer therapy is an area of active research, with preliminary results suggesting promising activity .
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various pyrazole derivatives against common bacterial strains. The results indicated that certain derivatives exhibited potent activity with MIC values significantly lower than traditional antibiotics. This suggests that this compound could be developed as a novel antimicrobial agent .
Study 2: Anticancer Potential
Another research effort focused on the anticancer potential of isoindole derivatives. The study found that compounds similar to this compound inhibited cell proliferation in various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
Q & A
Q. What are the established synthetic routes for 2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione, and how do reaction conditions influence yield?
The synthesis of isoindole-1,3-dione derivatives typically involves:
- Palladium-catalyzed carbonylative cyclization of o-halobenzoates with primary amines, which tolerates functional groups like methoxy, nitro, or ketones .
- Amine substitution reactions using phthalic anhydride derivatives. For example, 2-(3-bromopropyl)isoindole-1,3-dione (a precursor) can undergo nucleophilic substitution with pyrazole to introduce the pyrazol-1-ylpropyl group .
- Optimization factors : Solvent polarity (e.g., chloroform for crystallization), temperature (reflux conditions), and catalyst loading (e.g., PdCl₂ for cyclization) are critical for yield improvement.
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
Key methods include:
- Infrared (IR) spectroscopy : Confirms carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and pyrazole C-N vibrations (~1500 cm⁻¹) .
- Ultraviolet (UV) spectroscopy : Identifies π→π* transitions in the isoindole-dione core (λmax ~240–280 nm) .
- X-ray crystallography : Validates bond lengths (e.g., C-N in pyrazole: ~1.33 Å) and angles, as seen in structurally related compounds like 2-(3-(methyldiphenylsilyl)propyl)isoindoline-1,3-dione .
Q. What structural motifs in this compound contribute to its biological or chemical activity?
- Isoindole-1,3-dione core : Imparts electron-withdrawing properties, enhancing stability and interaction with biological targets (e.g., enzymes) .
- Pyrazole moiety : Acts as a hydrogen-bond acceptor, influencing binding affinity in oxysterol-binding protein (OSBP) inhibitors, as seen in fluoxapiprolin and related agrochemicals .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for isoindole-1,3-dione derivatives?
- Comparative substituent analysis : Evaluate how substituents (e.g., trifluoromethyl vs. cyclopropyl groups) alter activity. For example, 2-((4-(trifluoromethyl)benzyl)oxy)isoindoline-1,3-dione shows enhanced lipophilicity and stability compared to non-fluorinated analogs .
- Dose-response studies : Address discrepancies by standardizing assay conditions (e.g., cell lines, incubation times) across experiments.
Q. What strategies optimize the compound’s reactivity in multi-step syntheses?
- Protecting group chemistry : Use silyl ethers (e.g., tert-butyldimethylsilyl) to protect hydroxyl groups during synthesis, as demonstrated in 2-[(E)-5-(tert-butyldimethylsilanyloxy)-pent-2-enyl]-isoindole-1,3-dione .
- Cross-coupling reactions : Employ Pd-catalyzed aryl amination-Heck cyclization cascades to construct complex indole-fused derivatives .
Q. What computational modeling approaches predict the compound’s interaction with biological targets?
Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in drug formulations?
Q. What evidence supports the compound’s role in modulating anti-inflammatory or antiproliferative pathways?
- Mechanistic studies : Compare its structure to thalidomide analogs, which inhibit TNF-α production via cereblon binding .
- In vitro assays : Test inhibition of inflammatory cytokines (e.g., IL-6, IL-8) in macrophage models, referencing bioactivity data from trifluoromethyl-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
